molecular formula C14H18N2O4 B4015524 5-Nitro-6-(4-propoxyphenyl)piperidin-2-one

5-Nitro-6-(4-propoxyphenyl)piperidin-2-one

Cat. No.: B4015524
M. Wt: 278.30 g/mol
InChI Key: KVLKACSEXGPRLX-UHFFFAOYSA-N
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Description

5-Nitro-6-(4-propoxyphenyl)piperidin-2-one is a synthetic organic compound belonging to the piperidine family. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound features a nitro group at the 5-position, a propoxyphenyl group at the 6-position, and a piperidin-2-one core structure.

Properties

IUPAC Name

5-nitro-6-(4-propoxyphenyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-2-9-20-11-5-3-10(4-6-11)14-12(16(18)19)7-8-13(17)15-14/h3-6,12,14H,2,7-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLKACSEXGPRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(CCC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204073
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-6-(4-propoxyphenyl)piperidin-2-one typically involves multi-step organic reactions. One common method starts with the nitration of 4-propoxybenzene to introduce the nitro group. This is followed by a series of reactions to construct the piperidine ring and introduce the piperidin-2-one moiety. The reaction conditions often involve the use of strong acids, bases, and organic solvents under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of catalysts and advanced purification methods like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-6-(4-propoxyphenyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

5-Nitro-6-(4-propoxyphenyl)piperidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Nitro-6-(4-propoxyphenyl)piperidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Propoxyphenyl)piperidin-2-one: Lacks the nitro group, resulting in different chemical and biological properties.

    5-Nitro-2-piperidone: Similar core structure but lacks the propoxyphenyl group.

    4-Propoxybenzene derivatives: Similar aromatic structure but different functional groups.

Uniqueness

5-Nitro-6-(4-propoxyphenyl)piperidin-2-one is unique due to the combination of the nitro group, propoxyphenyl group, and piperidin-2-one core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Nitro-6-(4-propoxyphenyl)piperidin-2-one
Reactant of Route 2
5-Nitro-6-(4-propoxyphenyl)piperidin-2-one

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